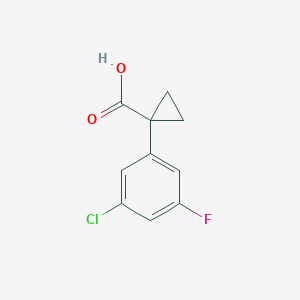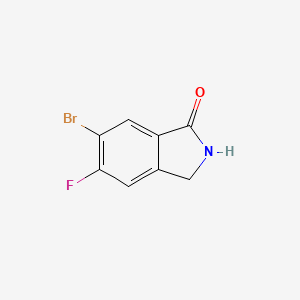
2-chloro-4-fluoro-1-(isocyanatomethyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-chloro-4-fluoro-1-(isocyanatomethyl)benzene is an organic compound with the molecular formula C8H5ClFNO It is characterized by the presence of a chloro group, a fluoro group, and an isocyanate group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-4-fluoro-1-(isocyanatomethyl)benzene typically involves the introduction of the isocyanate group to a pre-functionalized benzene ring. One common method is the reaction of 2-chloro-4-fluorobenzylamine with phosgene (COCl2) under controlled conditions to form the isocyanate derivative. The reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to prevent decomposition of the isocyanate group.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions is common to minimize human error and enhance safety.
Chemical Reactions Analysis
Types of Reactions
2-chloro-4-fluoro-1-(isocyanatomethyl)benzene can undergo various chemical reactions, including:
Substitution Reactions: The chloro and fluoro groups can be substituted by other nucleophiles under appropriate conditions.
Addition Reactions: The isocyanate group can react with nucleophiles such as amines and alcohols to form ureas and carbamates, respectively.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Addition: Amines or alcohols in the presence of a base such as triethylamine can facilitate the addition to the isocyanate group.
Oxidation/Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be employed.
Major Products Formed
Substitution: Products include derivatives where the chloro or fluoro groups are replaced by other functional groups.
Addition: Products include ureas and carbamates formed by the reaction of the isocyanate group with amines or alcohols.
Oxidation/Reduction: Products include various oxidized or reduced forms of the original compound.
Scientific Research Applications
2-chloro-4-fluoro-1-(isocyanatomethyl)benzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used to modify biomolecules for studying their functions and interactions.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-chloro-4-fluoro-1-(isocyanatomethyl)benzene involves its reactivity towards nucleophiles due to the presence of the isocyanate group. The isocyanate group can form covalent bonds with nucleophilic sites on biomolecules, leading to modifications that can alter their function. This reactivity is exploited in various applications, including the synthesis of biologically active compounds and the modification of materials.
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-4-fluoro-1-(methyl)benzene
- 2-chloro-4-fluoro-1-(nitromethyl)benzene
- 2-chloro-4-fluoro-1-(aminomethyl)benzene
Uniqueness
2-chloro-4-fluoro-1-(isocyanatomethyl)benzene is unique due to the presence of the isocyanate group, which imparts distinct reactivity compared to other similar compounds. This makes it particularly useful in applications requiring the formation of covalent bonds with nucleophiles, such as in the synthesis of ureas and carbamates.
Properties
CAS No. |
2649064-16-2 |
|---|---|
Molecular Formula |
C8H5ClFNO |
Molecular Weight |
185.58 g/mol |
IUPAC Name |
2-chloro-4-fluoro-1-(isocyanatomethyl)benzene |
InChI |
InChI=1S/C8H5ClFNO/c9-8-3-7(10)2-1-6(8)4-11-5-12/h1-3H,4H2 |
InChI Key |
DCALXPDWRLNGJK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1F)Cl)CN=C=O |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




